molecular formula C8H12N2O3 B221598 2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide

2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B221598
M. Wt: 184.19 g/mol
InChI Key: YDZNRIGRPYLPCZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of ethyl acetate with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process, reducing the time and cost associated with batch processing .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(5-methylisoxazol-3-yl)acetamide is unique due to its specific structural features, such as the presence of an ethoxy group and an oxazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C8H12N2O3/c1-3-12-5-8(11)9-7-4-6(2)13-10-7/h4H,3,5H2,1-2H3,(H,9,10,11)

InChI Key

YDZNRIGRPYLPCZ-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=NOC(=C1)C

Canonical SMILES

CCOCC(=O)NC1=NOC(=C1)C

solubility

22.8 [ug/mL]

Origin of Product

United States

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